molecular formula C17H11Br2NO2 B1667944 Broxaldine CAS No. 3684-46-6

Broxaldine

カタログ番号: B1667944
CAS番号: 3684-46-6
分子量: 421.1 g/mol
InChIキー: IJTPLVAAROHGGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ブロキサルジン、別名5,7-ジブロモ-2-メチル-8-キノリンオールベンゾエートは、分子式C₁₇H₁₁Br₂NO₂、分子量421.083 g/molの化学化合物です . 特にクロストリジウム・ディフィシルや様々な真菌性病原菌に対する抗菌作用で知られています .

2. 製法

合成ルートと反応条件: ブロキサルジンは、5,7-ジブロモ-2-メチル-8-キノリンオールと安息香酸のエステル化によって合成できます。 反応は通常、チオニルクロリドやジシクロヘキシルカルボジイミド(DCC)などの脱水剤を用いて、エステル結合の形成を促進します .

工業生産方法: 工業的な環境では、ブロキサルジンの生産には、高収率と高純度を確保するために、制御された条件下での大規模なエステル化反応が用いられます。 プロセスには、再結晶やクロマトグラフィーを用いた精製などの工程が含まれる場合があります .

反応の種類:

一般的な試薬と条件:

生成される主な生成物:

準備方法

Synthetic Routes and Reaction Conditions: Broxaldine can be synthesized through the esterification of 5,7-dibromo-2-methyl-8-quinolinol with benzoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

ブロキサルジンは、科学研究において幅広い応用があります:

    化学: 有機合成における試薬として、より複雑な分子の合成の前駆体として使用されます。

    生物学: 特にクロストリジウム・ディフィシルや真菌性病原菌に対する抗菌作用を含む研究で使用されます。

    医学: 抗原虫剤や抗真菌剤としての可能性が調査されています。

    産業: 抗菌コーティングや材料の開発に使用されます.

作用機序

ブロキサルジンは、微生物の増殖と生存を阻害することで、その抗菌効果を発揮します。それは病原体の細胞機構を標的とし、DNA複製やタンパク質合成などの重要なプロセスを阻害します。 化合物の臭素原子は、微生物標的への結合親和性を高めることで、その抗菌活性に重要な役割を果たします .

類似化合物:

ブロキサルジンの独自性: ブロキサルジンは、臭素原子とベンゾエートエステル基を独自に組み合わせることで、アナログと比較して抗菌作用を強化しています。 臭素原子の存在は、その反応性と微生物標的への結合親和性を高め、より強力な抗菌剤となっています .

特性

IUPAC Name

(5,7-dibromo-2-methylquinolin-8-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br2NO2/c1-10-7-8-12-13(18)9-14(19)16(15(12)20-10)22-17(21)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTPLVAAROHGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)C3=CC=CC=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863245
Record name 5,7-Dibromo-2-methylquinolin-8-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3684-46-6
Record name 8-Quinolinol, 5,7-dibromo-2-methyl-, 8-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3684-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Broxaldine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003684466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dibromo-2-methylquinolin-8-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Broxaldine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROXALDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6308U1DL5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Broxaldine
Reactant of Route 2
Reactant of Route 2
Broxaldine
Reactant of Route 3
Reactant of Route 3
Broxaldine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Broxaldine
Reactant of Route 5
Reactant of Route 5
Broxaldine
Reactant of Route 6
Reactant of Route 6
Broxaldine
Customer
Q & A

Q1: What is brobenzoxaldine commonly used for in a clinical setting?

A1: Brobenzoxaldine, often combined with broxyquinoline, is indicated for the treatment of intestinal amoebiasis. [] It has demonstrated efficacy in eliminating the parasite in a significant proportion of patients. [] Additionally, there are investigations into its potential use against giardiasis. [, ]

Q2: Are there any reports of adverse effects associated with brobenzoxaldine administration?

A2: While generally considered safe and effective at therapeutic doses, [] a study reported transient paresthesia in one volunteer subject during treatment with a brobenzoxaldine and broxyquinoline combination. [] Another study documented a case of impaired exercise tolerance in a healthy individual taking the same drug combination. [] Notably, a study in dogs revealed more severe toxic effects, including neurological symptoms, weight loss, and even death at higher doses. []

Q3: How does brobenzoxaldine compare to other treatments for intestinal amoebiasis?

A3: While the provided research focuses on brobenzoxaldine and its combination with broxyquinoline, it lacks direct comparisons with other established treatments for intestinal amoebiasis. Further research is needed to determine its relative efficacy and safety profile compared to alternative therapies.

Q4: What is the mechanism of action of brobenzoxaldine against Entamoeba histolytica?

A4: The provided research does not delve into the specific molecular mechanisms by which brobenzoxaldine exerts its anti-amoebic effects. Further studies are necessary to elucidate its interaction with potential targets within the parasite.

Q5: Beyond intestinal amoebiasis, are there other potential applications for brobenzoxaldine?

A5: Some studies explored its activity against other parasites like Giardia lamblia and even its potential in treating leprosy, although with limited success. [, , ] Additionally, brobenzoxaldine has shown antifungal activity in specific laboratory settings. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。